molecular formula C8H6BrNO B180758 5-bromo-1H-indol-3-ol CAS No. 114253-18-8

5-bromo-1H-indol-3-ol

Cat. No.: B180758
CAS No.: 114253-18-8
M. Wt: 212.04 g/mol
InChI Key: LBXRGISCDMNDSD-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Scientific Research Applications

5-Bromo-1H-indol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling 5-bromo-1H-indol-3-ol, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors or mists, and ensure adequate ventilation . It is also recommended to avoid contact with skin, eyes, or clothing, and ingestion . If swallowed, immediate medical assistance is required .

Future Directions

Indole derivatives, including 5-bromo-1H-indol-3-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, they can be used as precursors for the synthesis of various heterocyclic derivatives .

Mechanism of Action

Target of Action

5-Bromo-1H-indol-3-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For example, indole is a signaling molecule produced by bacteria and plants, and it plays a role in various biological processes . Indole derivatives can also be involved in the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indol-3-ol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it a valuable tool in the development of new, useful derivatives. The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its indole scaffold .

Cellular Effects

This compound has been found to demonstrate significant activity in cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is dependent on the specific cellular context and the presence of other interacting molecules.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and hydroxyl group likely play key roles in these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This process could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indol-3-ol typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indol-3-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indol-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of 3-oxoindole derivatives.

    Reduction: Formation of 1H-indol-3-ol.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indol-3-ol: Similar in structure but with a chlorine atom instead of bromine.

    5-Fluoro-1H-indol-3-ol: Contains a fluorine atom at the 5-position.

    5-Iodo-1H-indol-3-ol: Contains an iodine atom at the 5-position.

Uniqueness

5-Bromo-1H-indol-3-ol is unique due to the specific reactivity imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, leading to different reactivity patterns and biological activities. This makes this compound a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name

5-bromo-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXRGISCDMNDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432198
Record name 1H-Indol-3-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114253-18-8
Record name 1H-Indol-3-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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